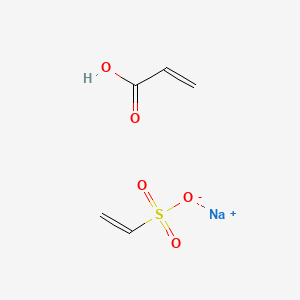

Acrylic Acid Sodium Vinyl Sulfonate

Cat. No. B8535041

M. Wt: 202.16 g/mol

InChI Key: MSZXDWPWMAIAKE-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04898677

Procedure details

A 1 liter round bottom flask equipped with a thermometer, agitator, condenser, nitrogen inlet tube, and slow addition funnels was charged with a solution of 10 g. water, 20.0 g. sodium vinyl sulfonate (as a 25% solution), 0.8 g. sodium persulfate, and 0.20 g. acrylic acid (Charge A). The contents were purged subsurface with nitrogen for 1 hour while heating to 95° C. The following charges were slowly and separately added over 4 hours: 94.8 g. acrylic acid and 60.0 g. isopropanol (99%) (Charge B) and 18 g. water and 3.0 g. sodium persulfate (Charge C). Reflux developed during the additions and was maintained for 1 hour thereafter. The flask was equipped with a Dean-Stark trap, stripping off of the alcohol was begun, and during the stripping 100.0 g. of 50% sodium hydroxide (Charge D) was slowly added over 2.5 hours. The solution was stripped to about 95° C. and 100 parts of alcohol were removed.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([S:3]([O-:6])(=[O:5])=[O:4])=[CH2:2].[Na+:7].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[C:20]([OH:24])(=[O:23])[CH:21]=[CH2:22]>O>[C:20]([OH:24])(=[O:23])[CH:21]=[CH2:22].[CH:1]([S:3]([O-:6])(=[O:5])=[O:4])=[CH2:2].[Na+:7] |f:0.1,2.3.4,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)S(=O)(=O)[O-].[Na+]

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

95 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 liter round bottom flask equipped with a thermometer, agitator, condenser, nitrogen inlet tube, and slow addition funnels

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged with a solution of 10 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The contents were purged subsurface with nitrogen for 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

separately added over 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was equipped with a Dean-Stark trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of 50% sodium hydroxide (Charge D) was slowly added over 2.5 hours

|

|

Duration

|

2.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was stripped to about 95° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

100 parts of alcohol were removed

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)(=O)O.C(=C)S(=O)(=O)[O-].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |